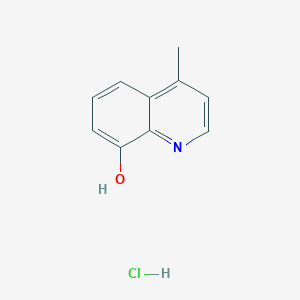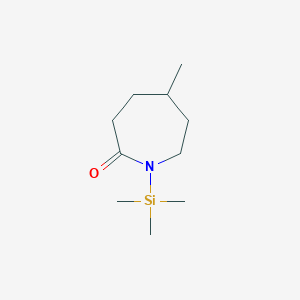
4-Chloro-7-fluoroquinazolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-fluoroquinazolin-6-amine is a chemical compound with the molecular formula C8H5ClFN3 and a molecular weight of 197.6 g/mol . It is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoroquinazolin-6-amine typically involves the reaction of 4-chloro-7-fluoroquinazoline with ammonia or an amine under specific conditions. One common method involves the nucleophilic substitution reaction of 4,7-dichloroquinazoline with ammonia or an amine in the presence of a base . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-fluoroquinazolin-6-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile such as an amine or hydroxyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include ammonia, primary amines, and secondary amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia yields 4-amino-7-fluoroquinazoline, while substitution with a hydroxyl group yields 4-hydroxy-7-fluoroquinazoline .
Scientific Research Applications
4-Chloro-7-fluoroquinazolin-6-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoroquinazolin-6-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their diverse biological activities . For example, some quinazoline derivatives inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and is the basis for the use of quinazoline derivatives in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-fluoroquinazolin-6-ol: This compound is similar to 4-Chloro-7-fluoroquinazolin-6-amine but has a hydroxyl group instead of an amino group.
4-Chloro-7-fluoroquinazoline: This is the parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the quinazoline ring enhances its reactivity and potential biological activities compared to other quinazoline derivatives .
Properties
Molecular Formula |
C8H5ClFN3 |
|---|---|
Molecular Weight |
197.60 g/mol |
IUPAC Name |
4-chloro-7-fluoroquinazolin-6-amine |
InChI |
InChI=1S/C8H5ClFN3/c9-8-4-1-6(11)5(10)2-7(4)12-3-13-8/h1-3H,11H2 |
InChI Key |
ZJEWIJQIYIKEFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1N)F)N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15069975.png)
![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)



